Cas no 2228968-10-1 (2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol)

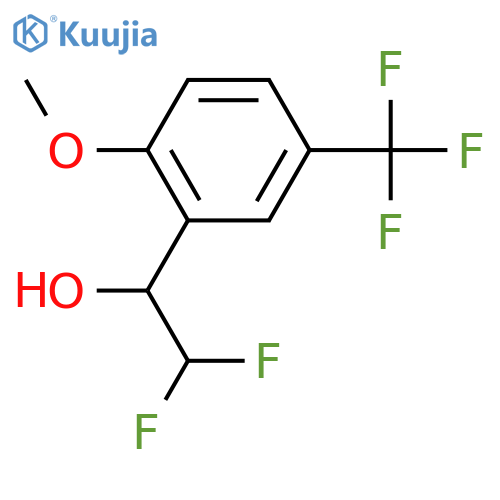

2228968-10-1 structure

商品名:2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol

2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- α-(Difluoromethyl)-2-methoxy-5-(trifluoromethyl)benzenemethanol

- 2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol

- EN300-1965069

- 2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol

- 2228968-10-1

-

- インチ: 1S/C10H9F5O2/c1-17-7-3-2-5(10(13,14)15)4-6(7)8(16)9(11)12/h2-4,8-9,16H,1H3

- InChIKey: USEXAVGLOLHAHK-UHFFFAOYSA-N

- ほほえんだ: C(C1C=C(C=CC=1OC)C(F)(F)F)(O)C(F)F

計算された属性

- せいみつぶんしりょう: 256.05227034g/mol

- どういたいしつりょう: 256.05227034g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 29.5Ų

2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1965069-10.0g |

2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |

2228968-10-1 | 10g |

$3376.0 | 2023-06-01 | ||

| Enamine | EN300-1965069-0.05g |

2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |

2228968-10-1 | 0.05g |

$660.0 | 2023-09-17 | ||

| Enamine | EN300-1965069-1.0g |

2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |

2228968-10-1 | 1g |

$785.0 | 2023-06-01 | ||

| Enamine | EN300-1965069-2.5g |

2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |

2228968-10-1 | 2.5g |

$1539.0 | 2023-09-17 | ||

| Enamine | EN300-1965069-1g |

2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |

2228968-10-1 | 1g |

$785.0 | 2023-09-17 | ||

| Enamine | EN300-1965069-10g |

2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |

2228968-10-1 | 10g |

$3376.0 | 2023-09-17 | ||

| Enamine | EN300-1965069-5.0g |

2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |

2228968-10-1 | 5g |

$2277.0 | 2023-06-01 | ||

| Enamine | EN300-1965069-0.5g |

2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |

2228968-10-1 | 0.5g |

$754.0 | 2023-09-17 | ||

| Enamine | EN300-1965069-0.25g |

2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |

2228968-10-1 | 0.25g |

$723.0 | 2023-09-17 | ||

| Enamine | EN300-1965069-5g |

2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |

2228968-10-1 | 5g |

$2277.0 | 2023-09-17 |

2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol 関連文献

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

2228968-10-1 (2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol) 関連製品

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量